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Executive Summary & Chemical Identity

Methyl 2-chloro-6-hydroxybenzoate (CAS: 176750-70-2) is a functionalized salicylate
derivative characterized by an intramolecular hydrogen bond that significantly influences its

solubility profile. Unlike its para-isomers, the ortho-placement of the hydroxyl and ester groups

creates a "closed" molecular conformation, reducing its polarity and enhancing solubility in non-

polar organic solvents while severely limiting aqueous solubility.

Property Data

IUPAC Name Methyl 2-chloro-6-hydroxybenzoate
Molecular Formula CsH7CIOs

Molecular Weight 186.59 g/mol

Physical State

White to off-white crystalline solid

Melting Point

103-105 °C (Estimated based on analogs)

Key Structural Feature

Intramolecular H-bond (OH---O=C) reduces

effective polarity.
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Theoretical Solubility Framework

Understanding the dissolution mechanism is prerequisite to solvent selection. The solubility of
Methyl 2-chloro-6-hydroxybenzoate is governed by the competition between its internal
hydrogen bonding and solute-solvent interactions.

Structural Determinants

 Intramolecular Hydrogen Bonding: The hydroxyl group at position 6 forms a strong hydrogen
bond with the carbonyl oxygen of the ester at position 1. This "shielding" effect reduces the
molecule's ability to act as a hydrogen bond donor to solvents, making it more lipophilic than
Methyl 4-hydroxybenzoate.

o Chlorine Substituent: The chlorine atom at position 2 adds lipophilicity and increases
molecular volume, slightly reducing solubility in highly polar solvents compared to
unsubstituted methyl salicylate.

Predicted Solubility Ranking

Based on structural analysis and synthesis purification protocols (using Ethyl
Acetate/Petroleum Ether), the solubility hierarchy is established as follows:
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Representative Solubility Mechanistic
Solvent Class o ]
Solvents Prediction Rationale
) Strong dispersion
_ Dichloromethane _ _ _
Chlorinated Very High forces; disruption of
(DCM), Chloroform ]
crystal lattice.
Dipole-dipole
) Acetone, Ethyl ) ) ) N
Polar Aprotic High interactions stabilize
Acetate, THF _ _
the ester functionality.
Solvation is hindered
) Methanol, Ethanol, ) slightly by internal H-
Polar Protic Moderate to High ) ]
Isopropanol bonding but driven by
entropy.
Soluble at elevated
Toluene, Hexane,
Non-Polar Low to Moderate temperatures; useful
Heptane o
for recrystallization.
Hydrophobic aromatic
Very Low (<0.35 ring and internal H-
Aqueous Water, Buffer (pH < 7)

mg/mL)

bond prevent

hydration.

Critical Insight: Synthesis literature indicates this compound is synthesized in Methanol and

purified using Ethyl Acetate/Petroleum Ether gradients, confirming high solubility in esters and

alcohols.

Experimental Protocol: Laser Monitoring Method

To generate precise thermodynamic solubility data (Mole Fraction vs. Temperature), the Laser

Monitoring Observation Technique is the gold standard. It eliminates the subjectivity of visual

endpoints.

© 2026 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2897460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow Diagram

The following DOT diagram illustrates the automated solubility determination workflow.
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Figure 1: Logic flow for the Laser Monitoring Solubility Determination method.

Detailed Methodology

o Apparatus Setup: Use a jacketed glass vessel equipped with a magnetic stirrer and a laser
transmissivity probe (e.g., 5 mW, 635 nm).

e Solvent Preparation: Gravimetrically dispense solvent (approx. 50 mL) into the vessel.

o Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Allow 30
minutes for thermal equilibrium.

« Titration: Add Methyl 2-chloro-6-hydroxybenzoate in small, weighed increments (e.g., 5-10
mgQ).

o Detection: Monitor the laser intensity passing through the solution.
o High Intensity: Solid is fully dissolved.[1]
o Intensity Drop: Persistent solid particles scatter light (Saturation Point).

o Calculation: Calculate the mole fraction solubility (
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) using the mass of solute (
) and solvent (

) at the transition point.

Thermodynamic Modeling & Analysis

Once experimental data is collected, it must be correlated to ensure consistency and allow for
interpolation.

The Modified Apelblat Equation

The semi-empirical Apelblat model is the industry standard for correlating solubility with
temperature.

 : Mole fraction solubility
 : Absolute temperature (Kelvin)

» : Empirical parameters derived from non-linear regression.
Interpretation of Parameters:

o Parameter B: Related to the enthalpy of solution. A negative B value indicates an
endothermic process (solubility increases with temperature).

o Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

From the Apelblat parameters, calculate the standard dissolution enthalpy (

), entropy (

), and Gibbs energy (
):

Positive
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and
values are expected, indicating the dissolution is entropy-driven.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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